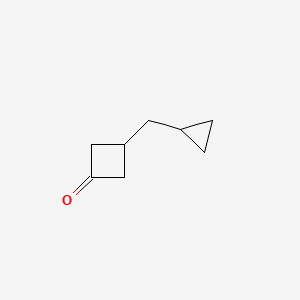
3-(Cyclopropylmethyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Cyclopropylmethyl)cyclobutan-1-one” is a chemical compound with a molecular weight of 124.18 . The IUPAC name for this compound is also "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Wissenschaftliche Forschungsanwendungen
Lewis Acid-Catalyzed Cascade Reactions
Lewis acid-catalyzed cascade reactions involving arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers have been studied for the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This methodology, under mild conditions, provides a versatile approach for constructing complex molecular architectures from simpler precursors. The proposed mechanism includes a Meyer-Schuster rearrangement, highlighting the synthetic utility of cyclobutane derivatives in organic synthesis (L. Yao, M. Shi, 2007).
Stereoselective Synthesis Applications
The stereoselective synthesis of cyclopropylboronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones using 1-alkenyl-1,1-heterobimetallics demonstrates the potential of cyclobutane derivatives in creating versatile building blocks for organic synthesis. This approach offers a pathway to synthesize complex molecules with high diastereoselectivity, showcasing the importance of cyclobutane derivatives in medicinal chemistry and natural product synthesis (Mahmud M. Hussain et al., 2009).
Palladium-Catalyzed Arylation
Palladium-catalyzed reactions involving cyclobutanones with aryl bromides have been employed to afford arylated benzolactones through a sequence of carbon-carbon bond cleavage and formation. This method is notable for its high yields and showcases the cyclobutanone ring's ability to undergo transformative reactions, providing a route to complex lactones (T. Matsuda, M. Shigeno, M. Murakami, 2008).
Tandem Catalysis for Asymmetric Coupling
Tandem catalysis involving cobalt has been reported to couple ethylene with enynes, leading to complex chiral cyclobutane molecules. This method illustrates the cyclobutane derivatives' role in converting simple precursors into structurally complex and biologically significant compounds, underlining their potential in developing pharmaceuticals (V. Pagar, T. V. RajanBabu, 2018).
Gold(I)-Catalyzed Enantioselective Ring Expansion
The gold(I)-catalyzed enantioselective ring expansion of allenylcyclopropanols to cyclobutanones with a vinyl-substituted quaternary stereogenic center has shown broad substrate scope and high yields. This method demonstrates cyclobutanones' applicability in synthesizing complex, chiral molecules, which are valuable in the synthesis of natural products and pharmaceuticals (F. Kleinbeck, F. Toste, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(cyclopropylmethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXDMMWOQIYIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

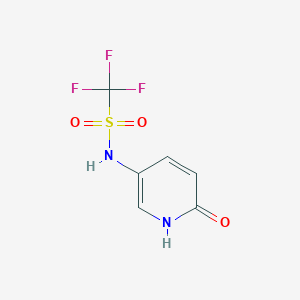
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
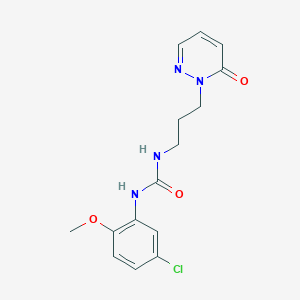
![4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2888958.png)

![6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2888961.png)
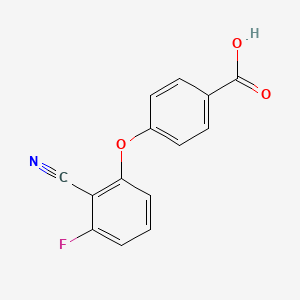
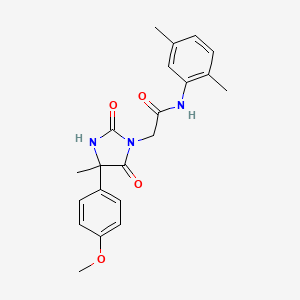
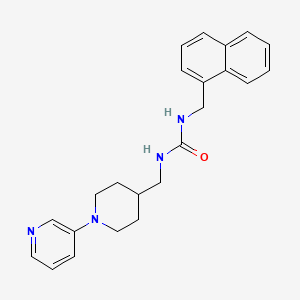
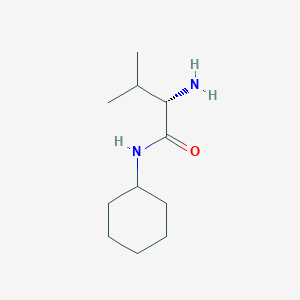
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)